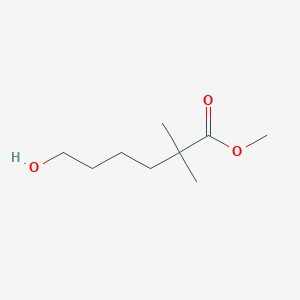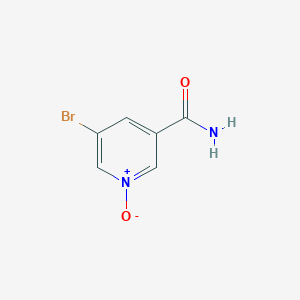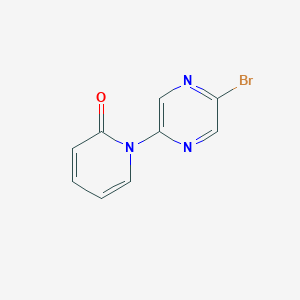
1-(5-Bromopyrazin-2-YL)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-2-pyrazinyl)-2(1H)-pyridinone is a chemical compound characterized by its bromine atom and pyrazine and pyridinone rings[_{{{CITATION{{{_1{Discovery of 1-(5-bromopyrazin-2-yl)-1-3-(trifluoromethyl ... - Nature
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Bromo-2-pyrazinyl)-2(1H)-pyridinone can be synthesized through several methods, including:
Halogenation: Bromination of 2-pyridinone derivatives to introduce the bromine atom at the 5-position of the pyrazine ring.
Condensation Reactions: Reacting pyridinone derivatives with bromopyrazine under specific conditions to form the desired compound.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the bromination of pyridinone derivatives. The process requires careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.
Chemical Reactions Analysis
1-(5-Bromo-2-pyrazinyl)-2(1H)-pyridinone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound to its reduced forms.
Substitution: Substitution reactions involve replacing the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
1-(5-Bromo-2-pyrazinyl)-2(1H)-pyridinone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Studied for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, leading to desired therapeutic outcomes. The exact mechanism of action depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
1-(5-Bromo-2-pyrazinyl)-2(1H)-pyridinone is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
1-(5-Bromo-2-pyrazinyl)-1H-pyrrole-2,5-dione: A related pyrazine derivative with different functional groups.
5-bromo-2-(piperazin-1-yl)pyrimidine: Another brominated pyrazine derivative with distinct structural features.
Properties
Molecular Formula |
C9H6BrN3O |
|---|---|
Molecular Weight |
252.07 g/mol |
IUPAC Name |
1-(5-bromopyrazin-2-yl)pyridin-2-one |
InChI |
InChI=1S/C9H6BrN3O/c10-7-5-12-8(6-11-7)13-4-2-1-3-9(13)14/h1-6H |
InChI Key |
IOEHQEUCVMVDJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C=C1)C2=CN=C(C=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7H-Pyrido[2,3-c]carbazole](/img/structure/B15363808.png)
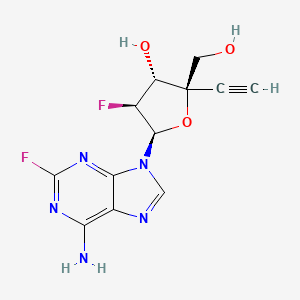
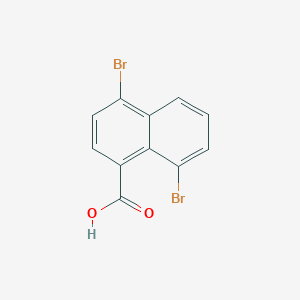
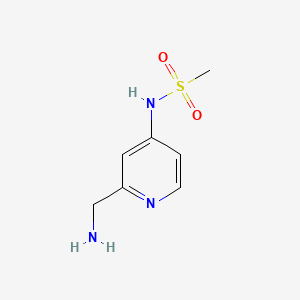


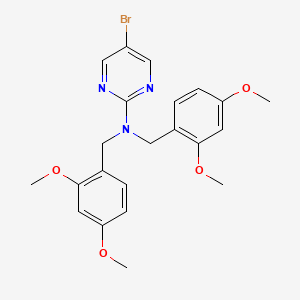

![tert-Butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate hydrochloride](/img/structure/B15363869.png)
![3-[[3-Fluoro-4-(4-piperidinyl)phenyl]amino]-2,6-piperidinedione](/img/structure/B15363870.png)
![1,7-Dichloropyrido[3,4-D]pyridazine](/img/structure/B15363872.png)
![5-Bromo-3-[2-(dimethylamino)ethyl]pyrimidin-4-one](/img/structure/B15363876.png)
